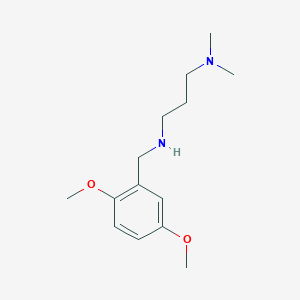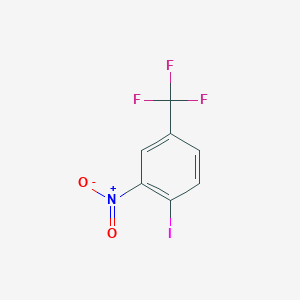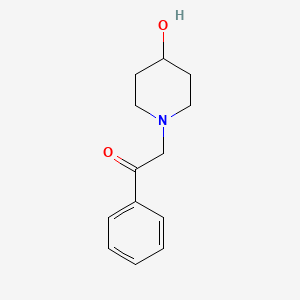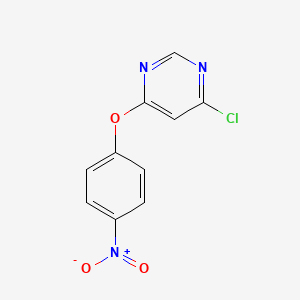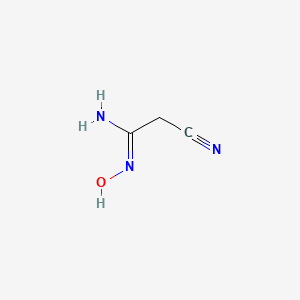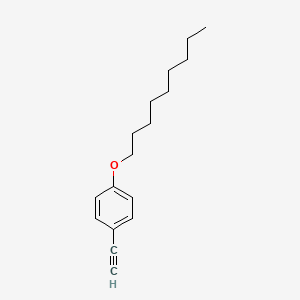
1-Ethynyl-4-(nonyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Ethynyl-4-(nonyloxy)benzene” is a chemical compound . It is a derivative of benzene, which is an aromatic hydrocarbon . The molecular formula of a similar compound, 1-Ethynyl-4-octyloxybenzene, is C16H22O, with an average mass of 230.345 Da and a monoisotopic mass of 230.167068 Da .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用
Synthesis and Characterization
Polymerization Reactions : Compounds similar to 1-Ethynyl-4-(nonyloxy)benzene have been synthesized through phase transfer catalyzed polymerization reactions, displaying mesomorphic behavior and forming mesomorphic EDA complexes with electron acceptors. This indicates their potential in creating materials with specific optical and electronic properties (Pugh & Percec, 1990).
Delocalization of Free Electron Density : Studies on related phenylene-ethynylene compounds show that upon excitation, an unpaired electron conjugated with the phenylene-ethynylene core becomes substantially delocalized over the pi-system, altering the -CC- vibrational frequencies. This property is important for understanding the photochemical behavior of these compounds (Polyansky et al., 2005).
Preparation Methods : The preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene and similar compounds involves steps like Sonogashira coupling reaction, demonstrating their synthetic accessibility and the potential for further functionalization (Luo Chun-hua, 2007).
Applications in Material Science
Polymer Light-Emitting Electrochemical Cells : The electro-active properties of related ethynylated benzene compounds have been explored for use in polymer light-emitting electrochemical cells (LECs), indicating their potential for electronic and optoelectronic applications (Yang et al., 2001).
Sensors for Picric Acid : Organometallic complexes incorporating ethynyl functionality have shown potential as selective sensors for picric acid, a common constituent of explosives, indicating their importance in security and environmental monitoring applications (Samanta & Mukherjee, 2013).
Mesomorphic Behaviour and Liquid Crystals : Research on tetrasubstituted benzenes with ethynyl substituents reveals their nematogenic and smectic C phase behavior, highlighting their significance in the development of liquid crystal displays and other optical devices (Norbert et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
1-ethynyl-4-nonoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVEBNMFNZERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561545 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(nonyloxy)benzene | |
CAS RN |
79887-20-0 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

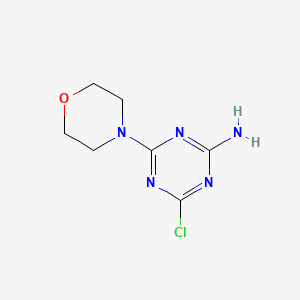
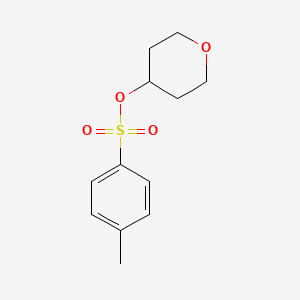
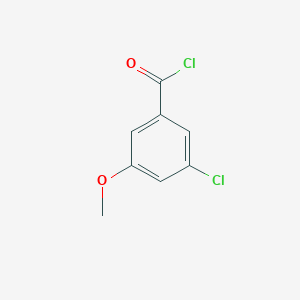
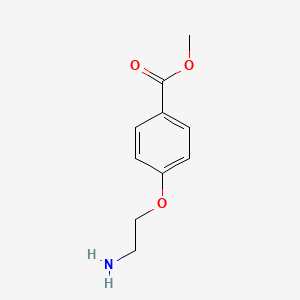
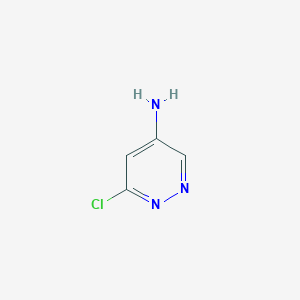
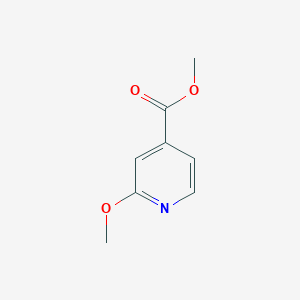

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
